![molecular formula C5H6N2O3 B133504 Methyl 5-aminoisoxazole-4-carboxylate CAS No. 145798-74-9](/img/structure/B133504.png)
Methyl 5-aminoisoxazole-4-carboxylate
Overview
Description
Methyl 5-aminoisoxazole-4-carboxylate is a chemical compound with the molecular formula C5H6N2O3 . It is a type of heterocyclic compound, specifically an isoxazole, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of isoxazoles, including Methyl 5-aminoisoxazole-4-carboxylate, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One specific synthesis method for a similar compound, Methyl 5-amino-3-anilinoisoxazole-4-carboxylate, involves heating a solution of the compound in ethanol with hydroxylamine hydrochloride and ammonium acetate .Molecular Structure Analysis
The molecular weight of Methyl 5-aminoisoxazole-4-carboxylate is 142.11 . Its structure includes both an amino and carboxylic group . In the crystal form of a similar compound, 5-Methylisoxazole-4-carboxylic acid, strong intermolecular O—H⋯N hydrogen bonds result in the formation of a linear chain structure .Chemical Reactions Analysis
The amino group of the 5-aminoisoxazole-4-carboxylate remains unreactive in the formation of the Fmoc-protected derivative in typical reaction conditions . This suggests that the compound could be used in various chemical reactions without significant interference from the amino group.Scientific Research Applications
Peptide Synthesis
AMIA serves as a novel unnatural β-amino acid in solid-phase peptide synthesis. Researchers have successfully coupled AMIA to resin-bound peptides using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis. These synthesized compounds have been characterized by tandem mass spectrometry, demonstrating the feasibility of incorporating AMIA into bioactive peptides .
Isoxazole-Based Therapeutics
Isoxazoles, including AMIA, possess a broad spectrum of biological activities. They have been investigated for their anticancer, anti-inflammatory, and antibacterial properties. Notably, several FDA- and EMA-approved drugs contain an isoxazole moiety, emphasizing their therapeutic potential. AMIA’s unique structure makes it a promising candidate for drug development .
Organic Synthesis
Beyond therapeutics, isoxazoles play a crucial role in organic synthesis. Researchers explore novel classes of compounds, including peptides, by incorporating isoxazole derivatives. AMIA’s bifunctional nature (amino and carboxylic groups) makes it valuable in designing diverse molecules .
Cytotoxic Effects
Studies have investigated the cytotoxic effects of 3,4,5-trisubstituted isoxazoles, which include AMIA derivatives. These compounds were tested in leukemia HL-60 cells culture, shedding light on their potential impact on cell viability and growth .
Peptidomimetics
Hybrid peptides containing both α- and β-amino acids (α/β-mixed peptides) are promising peptidomimetics. AMIA’s successful incorporation into peptide chains opens up new avenues for designing bioactive molecules with improved properties .
Drug Design and Optimization
Given AMIA’s unique structure and biological activities, researchers can explore its potential as a scaffold for drug design. By modifying AMIA derivatives, scientists can optimize their pharmacological properties and enhance therapeutic efficacy .
Mechanism of Action
Future Directions
Isoxazoles, including Methyl 5-aminoisoxazole-4-carboxylate, show promise in the development of new therapeutic agents due to their increased potency and lower toxicity . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . The application of this β-amino acid in the synthesis of a new class of bioactive peptides presents a potential future direction .
properties
IUPAC Name |
methyl 5-amino-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)3-2-7-10-4(3)6/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERNWBIIYUJWQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403897 | |
Record name | Methyl 5-aminoisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminoisoxazole-4-carboxylate | |
CAS RN |
145798-74-9 | |
Record name | Methyl 5-aminoisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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